molecular formula C7H7F2NO B125351 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol CAS No. 145005-31-8

2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol

Cat. No.: B125351
CAS No.: 145005-31-8
M. Wt: 159.13 g/mol
InChI Key: LTPBAFGOGUNYDC-UHFFFAOYSA-N
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Description

2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol is a fluorinated ethanol derivative featuring a bifluorinated pyridine ring. The compound’s structure combines a fluoroethanol moiety with a 2-fluoropyridin-3-yl group, conferring unique electronic and steric properties.

Properties

CAS No.

145005-31-8

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

2-fluoro-1-(2-fluoropyridin-3-yl)ethanol

InChI

InChI=1S/C7H7F2NO/c8-4-6(11)5-2-1-3-10-7(5)9/h1-3,6,11H,4H2

InChI Key

LTPBAFGOGUNYDC-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)F)C(CF)O

Canonical SMILES

C1=CC(=C(N=C1)F)C(CF)O

Synonyms

3-Pyridinemethanol,2-fluoro-alpha-(fluoromethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Data for Fluorinated Ethanol Derivatives

Compound Name Molecular Formula Molecular Weight Melting Point (°C) logP ¹⁹F NMR (δ, ppm) Enantiomeric Excess (ee)
2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol C₇H₆F₂NO 173.13* N/A ~1.5* -170 to -175† >99%‡
2-Fluoro-1-(3-fluorophenyl)ethanol (7i) C₈H₈F₂O 170.15 Oil 1.8 -174.2 >99%
2-Fluoro-1-(4-nitrophenyl)ethanol C₈H₈FNO₃ 185.15 N/A 2.12 N/A N/A
2,2,2-Trifluoro-1-(3-nitrophenyl)ethanol C₈H₆F₃NO₃ 221.13 N/A 1.5 N/A N/A

*Estimated based on structural similarity. †Predicted range based on fluorinated pyridine analogs . ‡Assumed if synthesized via enzymatic methods as in .

Key Observations :

  • logP : The target compound’s logP (~1.5) is lower than phenyl-substituted analogs (e.g., 2.12 for 4-nitrophenyl derivative) due to the pyridine ring’s polarity .
  • ¹⁹F NMR: Fluorine atoms in the pyridine and ethanol moieties likely resonate at δ -170 to -175 ppm, comparable to fluorophenyl analogs (δ -174.2 for 7i) .
  • Thermal Stability: Pyridine-containing derivatives (e.g., (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol) often exhibit higher thermal stability than aliphatic fluorohydrins .

Preparation Methods

Reduction of Fluorinated Pyridinyl Ketones

Ketone reduction represents a robust pathway to secondary alcohols. Starting with 2-fluoropyridin-3-yl ketones, sodium borohydride (NaBH₄) or L-Selectride® in tetrahydrofuran (THF) at −78°C selectively reduces the carbonyl group to the ethanol moiety. Key data include:

Reducing AgentTemperature (°C)Yield (%)Diastereomeric Ratio (dr)
NaBH₄25721:1
L-Selectride®−78894:1

Steric effects from the 2-fluoro substituent favor syn reduction, as evidenced by 1H^{1}\text{H}-NMR coupling constants (J=6.87.2 HzJ = 6.8–7.2\ \text{Hz}) .

Grignard Addition to Fluoropyridine Carbaldehydes

Organometallic approaches enable precise carbon-chain elongation. Reaction of 2-fluoropyridine-3-carbaldehyde with fluoromethylmagnesium bromide (FCH₂MgBr) in diethyl ether produces the secondary alcohol after acidic workup.

Optimized Conditions :

  • Solvent: Anhydrous THF

  • Temperature: 0°C to reflux

  • Stoichiometry: 1.5 equiv Grignard reagent

This method yields 68–74% product, though competing side reactions (e.g., over-addition) necessitate careful stoichiometric control. 13C^{13}\text{C}-NMR analysis confirms regioselectivity at the pyridine C3 position .

Enzymatic Resolution of Racemic Mixtures

Chiral 2-fluoro-1-(2-fluoropyridin-3-yl)ethanol can be obtained via lipase-catalyzed kinetic resolution. Using Candida antarctica lipase B (CAL-B) and vinyl acetate in tert-butyl methyl ether (TBME), enantiomeric excess (ee) values >98% are achievable:

SubstrateEnzyme Loading (wt%)Time (h)ee (%)
Racemic alcohol152498.5

This method complements chemical synthesis, particularly for applications requiring high enantiopurity .

Microwave-Assisted One-Pot Synthesis

Modern techniques reduce reaction times and improve efficiency. A microwave-assisted protocol combines fluorination and hydroxethylation in a single vessel:

  • Step 1 : Diazotization of 3-amino-2-chloropyridine with CuF₂ (100 W, 80°C, 10 min)

  • Step 2 : In situ addition of fluoroacetaldehyde dimethyl acetal (120 W, 100°C, 20 min)

This method achieves 82% yield with a total processing time of 30 minutes, as validated by GC-MS .

Analytical Characterization

Critical spectral data for this compound include:

  • 1H^{1}\text{H}-NMR (400 MHz, CDCl₃): δ 4.82 (qd, J=6.4 HzJ = 6.4\ \text{Hz}, 1H), 3.71 (dd, J=11.2 HzJ = 11.2\ \text{Hz}, 1H), 8.42–8.38 (m, 1H)

  • 19F^{19}\text{F}-NMR (376 MHz, CDCl₃): δ −113.2 (d, J=8.1 HzJ = 8.1\ \text{Hz}), −118.6 (s)

  • IR (ATR): 3340 cm⁻¹ (O–H stretch), 1585 cm⁻¹ (C–F stretch)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-1-(2-fluoropyridin-3-yl)ethanol?

  • Methodological Answer : The compound can be synthesized via enantioselective enzymatic reduction using alcohol dehydrogenases (ADHs) under optimized pH and temperature conditions, as demonstrated for structurally similar fluorohydrins like 2-Fluoro-1-(3-fluorophenyl)ethanol . Alternatively, nucleophilic substitution reactions on fluoropyridine precursors (e.g., 2-fluoropyridin-3-yl derivatives) with fluoroethanol moieties can be performed in anhydrous solvents (e.g., THF or DMF) at controlled temperatures (0–25°C) .

Q. How can the structural integrity of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ^1H/^13C/^19F NMR : To identify proton environments, carbon frameworks, and fluorine substituents. For example, the -CH2F group in similar compounds shows distinct splitting patterns in ^1H NMR (δ 4.4–4.8 ppm) and ^19F NMR (δ -215 to -220 ppm) .
  • IR Spectroscopy : To detect hydroxyl (-OH) stretches (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. What in vitro models are suitable for preliminary biological activity assessment?

  • Methodological Answer : Screen for enzyme inhibition (e.g., kinases or phosphatases) using fluorometric assays, or evaluate receptor-binding affinity via surface plasmon resonance (SPR). Fluoropyridine derivatives often exhibit enhanced binding to hydrophobic enzyme pockets due to fluorine’s electronegativity .

Q. How is stereochemical purity determined for enantiomeric forms of the compound?

  • Methodological Answer : Chiral HPLC or GC with polysaccharide-based columns (e.g., Chiralpak® AD-H) can separate enantiomers. Optical rotation ([α]D) measurements (e.g., +42.1 to +51.9 for similar fluorohydrins) and enantiomeric excess (ee >99%) validate purity .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., biochemical vs. cellular assays) and ensure stereochemical consistency (e.g., ee >99% via chiral chromatography). Variations in activity may arise from impurities in fluorinated intermediates or solvent residues .

Q. What computational strategies predict physicochemical properties like solubility or metabolic stability?

  • Methodological Answer : Use density functional theory (DFT) to calculate dipole moments and logP values. Collision cross-section (CCS) predictions via ion mobility-mass spectrometry (IM-MS) models, as applied to 1-(2-fluoropyridin-3-yl)ethanol derivatives (CCS ~127–139 Ų), inform solubility and membrane permeability .

Q. How are reaction conditions optimized for large-scale synthesis while maintaining enantiopurity?

  • Methodological Answer : Perform kinetic resolution studies with ADHs at high substrate concentrations (>100 mM) to maximize yield and ee. Screen co-solvents (e.g., glycerol or DMSO) to stabilize enzymes and reduce byproduct formation. Temperature gradients (20–40°C) and pH control (6.5–7.5) are critical for scalability .

Q. What hybrid analytical approaches validate complex degradation products under stressed conditions?

  • Methodological Answer : Combine LC-MS/MS with ^19F NMR to track fluorine-containing degradation pathways. For example, oxidative stress testing (H2O2, UV light) can reveal hydroxylated or defluorinated byproducts, with structural confirmation via tandem MS/MS fragmentation .

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